

Spectroscopic Analysis of Amoxicillin(1-): A Technical Guide to Structural Elucidation

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Compound of Interest

Compound Name: Amoxicillin(1-)

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques used for the structural elucidation of Amoxicillin. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document serves as a core resource for professionals in pharmaceutical research and development.

Introduction

Amoxicillin is a broad-spectrum β -lactam antibiotic widely used to treat bacterial infections. A thorough understanding of its chemical structure is paramount for quality control, stability studies, and the development of new derivatives. Spectroscopic analysis provides a powerful suite of tools for confirming the identity and elucidating the structure of pharmaceutical compounds like Amoxicillin. This guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy for the comprehensive characterization of the Amoxicillin molecule.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from various spectroscopic analyses of Amoxicillin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for Amoxicillin

Proton Assignment	Chemical Shift (δ) in ppm (D ₂ O)[1]	Chemical Shift (δ) in ppm (DMSO-d ₆)	Multiplicity	Coupling Constant (J) in Hz
H-2' / H-6' (Aromatic)	7.37	7.25	d	8.6
H-3' / H-5' (Aromatic)	6.98	6.73	d	8.6
H-α (Side Chain)	5.16	4.88	s	-
H-6 (β-lactam)	5.51	5.45	d	4.0
H-5 (β-lactam)	5.51	5.37	d	4.0
H-3 (Thiazolidine)	4.46	4.19	s	-
2-CH ₃ (α)	1.43	1.42	s	-
2-CH ₃ (β)	1.41	1.28	s	-

Note: Chemical shifts can vary slightly depending on the exact sample concentration, pH, and instrument calibration.

Table 2: ¹³C NMR Spectroscopic Data for Amoxicillin

Carbon Assignment	Chemical Shift (δ) in ppm (D ₂ O, pD 8)[2]	Chemical Shift (δ) in ppm (DMSO-d ₆)
C=O (β -lactam)	177.5	175.1
C=O (Amide)	173.0	172.4
C=O (Acid)	172.5	171.6
C-4' (Aromatic C-OH)	157.0	156.9
C-2' / C-6' (Aromatic CH)	130.0	128.5
C-1' (Aromatic C)	128.5	127.9
C-3' / C-5' (Aromatic CH)	115.5	115.2
C-5 (β -lactam)	68.5	67.0
C-3 (Thiazolidine)	67.0	66.8
C-6 (β -lactam)	59.0	57.9
C- α (Side Chain)	57.5	56.3
C-2 (Thiazolidine)	47.0	46.1
2-CH ₃ (α)	31.0	29.1
2-CH ₃ (β)	29.5	27.0

Note: Assignments are based on 2D NMR experiments and predicted values.[2]

Mass Spectrometry (MS)

Table 3: High-Resolution Mass Spectrometry Data for Amoxicillin

Ion	Formula	Calculated m/z	Measured m/z
[M+H] ⁺	C ₁₆ H ₂₀ N ₃ O ₅ S ⁺	366.1118	366.1114
[M+H-NH ₃] ⁺	C ₁₆ H ₁₇ N ₂ O ₅ S ⁺	349.0853	349.0853
Thiazolidine ring fragment	C ₆ H ₉ NO ₂ S ⁺	160.0376	160.0376
Side chain fragment	C ₈ H ₈ NO ₂ ⁺	150.0550	150.0550

Note: Data obtained via electrospray ionization (ESI).[\[2\]](#)[\[3\]](#)

Infrared (IR) Spectroscopy

Table 4: Characteristic IR Absorption Bands for Amoxicillin

Functional Group	Wavenumber (cm ⁻¹)	Description
O-H (Phenol, Carboxylic Acid)	3500 - 3200 (broad)	Stretching vibration
N-H (Amine, Amide)	3400 - 3100 (broad)	Stretching vibration
C-H (Aromatic, Alkyl)	3100 - 2850	Stretching vibration
C=O (β-lactam)	~1770	Stretching vibration
C=O (Amide)	~1680	Stretching vibration (Amide I)
C=O (Carboxylic Acid)	~1650	Stretching vibration
C=C (Aromatic)	1600 - 1450	Ring stretching vibrations
N-H (Amide)	~1520	Bending vibration (Amide II)

Note: Peak positions can be influenced by the physical state of the sample (e.g., solid, solution) and intermolecular interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 5: UV-Vis Absorption Maxima for Amoxicillin

Solvent	λ_{max} (nm)
Ethanol	230, 274[4]
0.1 N HCl	229, 272[4]
0.1 N NaOH	247
Water	192, 262[1]

Note: The position and intensity of absorption maxima can be affected by the solvent and the pH of the solution.

Experimental Protocols

This section outlines generalized protocols for the spectroscopic analysis of Amoxicillin. Specific parameters may need to be optimized based on the instrumentation and experimental objectives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Accurately weigh 5-10 mg of the Amoxicillin sample and dissolve it in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). For D₂O, the pD may need to be adjusted to ensure complete dissolution.
- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion and resolution.
- **¹H NMR Acquisition:** A standard one-dimensional proton spectrum is acquired. Key parameters to consider include the pulse angle (typically 30-90 degrees), relaxation delay (1-5 seconds), and the number of scans to achieve an adequate signal-to-noise ratio. For samples in D₂O, a solvent suppression technique may be necessary.
- **¹³C NMR Acquisition:** A proton-decoupled ¹³C spectrum is acquired. A larger number of scans and a longer relaxation delay are generally required compared to ¹H NMR to obtain a good signal-to-noise ratio.

- **Data Processing:** The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to a known internal or external standard (e.g., TSP for D₂O or the residual solvent peak for DMSO-d₆).

Mass Spectrometry (MS)

- **Sample Preparation:** For Liquid Chromatography-Mass Spectrometry (LC-MS), a dilute solution of Amoxicillin is prepared in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of formic acid to promote protonation.[3] A typical concentration is around 1 mg/mL.[3]
- **Instrumentation:** A mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used. This can be a quadrupole, time-of-flight (TOF), or ion trap analyzer.
- **LC-MS Analysis:** The sample is injected into a liquid chromatograph for separation before entering the mass spectrometer. A reversed-phase C18 column is often employed with a gradient elution of water and acetonitrile containing formic acid.
- **Data Acquisition:** The mass spectrometer is typically operated in positive ion mode to detect the protonated molecule $[M+H]^+$. For structural elucidation, tandem mass spectrometry (MS/MS) is performed to generate fragment ions.
- **Data Analysis:** The resulting mass spectra are analyzed to determine the accurate mass of the molecular ion and its fragment ions, which are then used to deduce the elemental composition and structural components of the molecule.

Infrared (IR) Spectroscopy

- **Sample Preparation:** For solid samples, the Attenuated Total Reflectance (ATR) technique is common, where a small amount of the powder is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
- **Instrumentation:** A Fourier-Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.

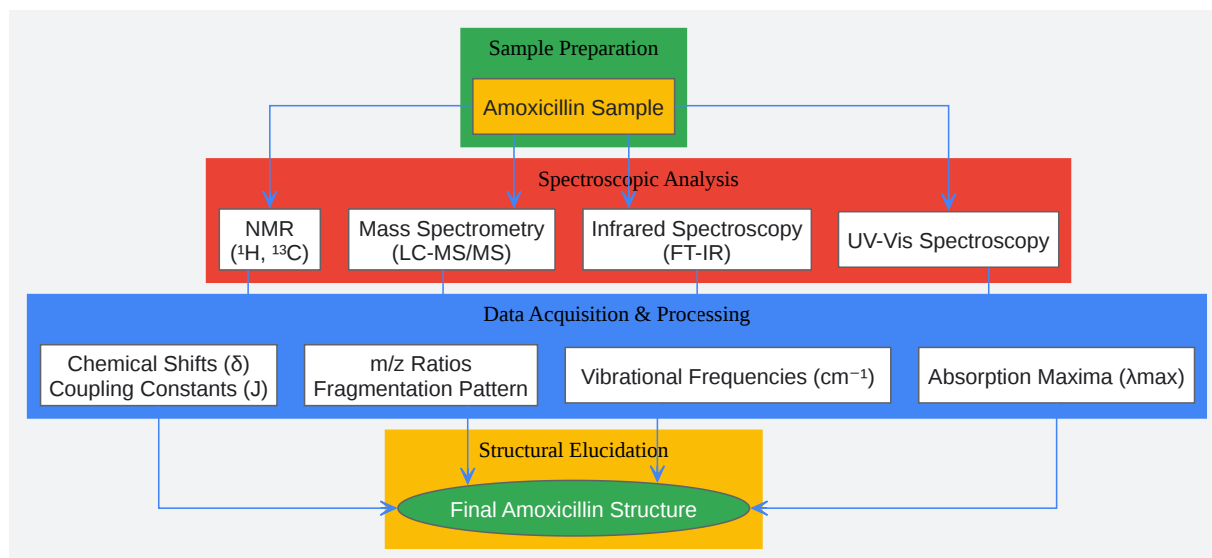
- **Data Acquisition:** The spectrum is typically recorded over the mid-infrared range (e.g., 4000 to 400 cm^{-1}). A background spectrum is collected first and automatically subtracted from the sample spectrum.
- **Data Analysis:** The absorption bands in the IR spectrum are assigned to specific functional groups present in the Amoxicillin molecule, providing a molecular "fingerprint."

Ultraviolet-Visible (UV-Vis) Spectroscopy

- **Sample Preparation:** A stock solution of Amoxicillin is prepared by accurately weighing the sample and dissolving it in a suitable solvent (e.g., ethanol, dilute HCl, or dilute NaOH). Serial dilutions are then made to prepare a series of standard solutions of known concentrations.
- **Instrumentation:** A double-beam UV-Vis spectrophotometer is used.
- **Data Acquisition:** The UV-Vis spectrum is recorded over a specific wavelength range (e.g., 200-400 nm) to determine the wavelength(s) of maximum absorbance (λ_{max}). A solvent blank is used as a reference.
- **Data Analysis:** The λ_{max} values are characteristic of the chromophores present in the Amoxicillin structure. For quantitative analysis, a calibration curve of absorbance versus concentration can be constructed.

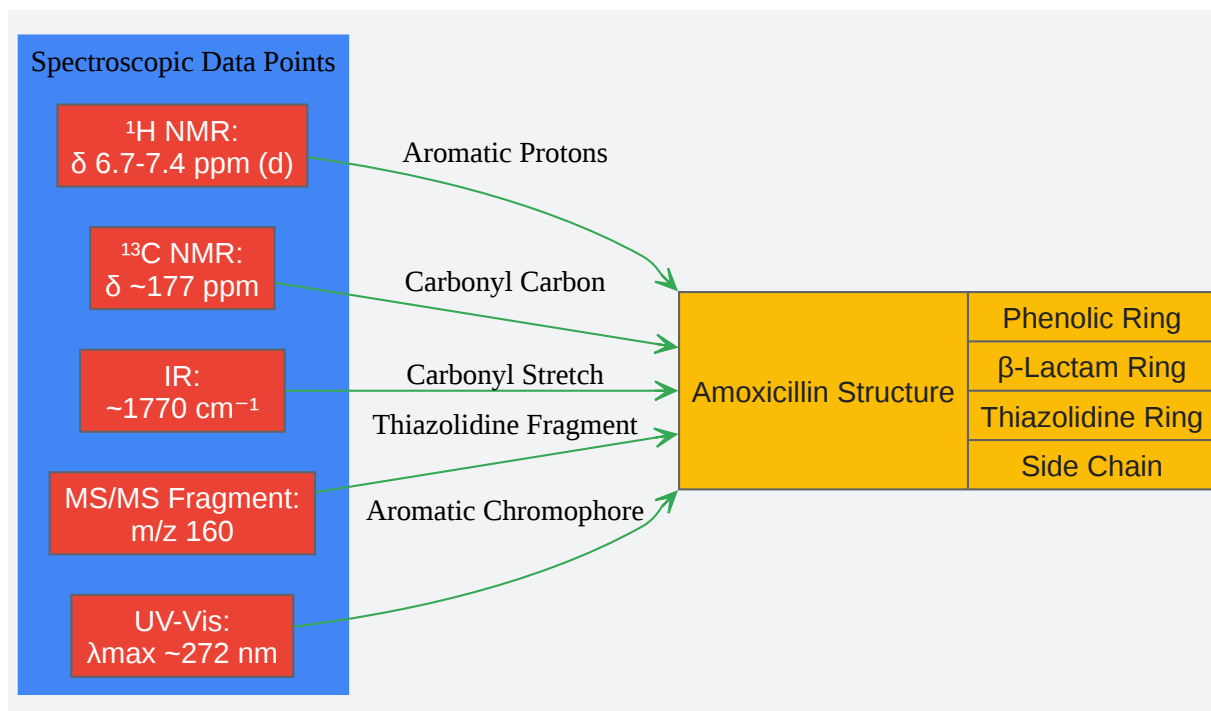
Visualization of Analytical Workflows and Structural Correlations

The following diagrams, generated using the DOT language, illustrate the logical workflows and relationships in the spectroscopic analysis of Amoxicillin.



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Caption: General workflow for the spectroscopic analysis of Amoxicillin.



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Caption: Correlation of spectroscopic data to Amoxicillin's structural fragments.

Conclusion

The combination of NMR, Mass Spectrometry, IR, and UV-Vis spectroscopy provides a robust and comprehensive framework for the structural elucidation of Amoxicillin. Each technique offers unique insights into the molecular architecture, from the connectivity of atoms and the nature of functional groups to the overall molecular weight and electronic properties. The data and protocols presented in this guide serve as a foundational reference for researchers and scientists, facilitating accurate and efficient analysis of this vital antibiotic. The integrated application of these spectroscopic methods is indispensable for ensuring the quality, safety, and efficacy of Amoxicillin in pharmaceutical development and manufacturing.

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References

- 1. benchchem.com [benchchem.com]
- 2. usp-pqm.org [usp-pqm.org]
- 3. High resolution ^1H NMR spectroscopic studies of the metabolism and excretion of ampicillin in rats and amoxicillin in rats and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amoxicillin trihydrate(61336-70-7) ^{13}C NMR spectrum [chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of Amoxicillin(1-): A Technical Guide to Structural Elucidation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1265286#spectroscopic-analysis-of-amoxicillin-1-for-structural-elucidation]

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